molecular formula C27H27N3O3 B11105035 Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)tryptophanamide

Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)tryptophanamide

Cat. No.: B11105035
M. Wt: 441.5 g/mol
InChI Key: SBIHRMCKSCSROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)tryptophanamide is an organic compound belonging to the class of phenylalanine and derivatives This compound is characterized by the presence of a benzyloxycarbonyl group and a dimethylphenyl group attached to the tryptophanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)tryptophanamide typically involves the protection of the amino group of tryptophan with a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected tryptophan with 2,4-dimethylphenylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)tryptophanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection of the Cbz group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amides.

Scientific Research Applications

Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)tryptophanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)tryptophanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)tryptophanamide is unique due to its specific structural features, such as the presence of the 2,4-dimethylphenyl group and the benzyloxycarbonyl-protected tryptophanamide. These features confer distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

benzyl N-[1-(2,4-dimethylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C27H27N3O3/c1-18-12-13-23(19(2)14-18)29-26(31)25(15-21-16-28-24-11-7-6-10-22(21)24)30-27(32)33-17-20-8-4-3-5-9-20/h3-14,16,25,28H,15,17H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

SBIHRMCKSCSROC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.